Butanoic acid, 1-ethoxyethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 1-ethoxyethenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is formed from butanoic acid and 1-ethoxyethenyl alcohol. It has a molecular formula of C₇H₁₂O₂ and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 1-ethoxyethenyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating butanoic acid with 1-ethoxyethenyl alcohol under reflux conditions with a strong acid like sulfuric acid to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 1-ethoxyethenyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed
Hydrolysis: Butanoic acid and 1-ethoxyethenyl alcohol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
Butanoic acid, 1-ethoxyethenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of butanoic acid, 1-ethoxyethenyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts . In transesterification, the ester undergoes nucleophilic substitution, where the alkoxy group is replaced by another alcohol group .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
193155-47-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-ethoxyethenyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6-8(9)11-7(3)10-5-2/h3-6H2,1-2H3 |
InChI Key |
PUPOZIQTEHNUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.